Propyl 4-hydroxy-3-methoxybenzoate
Overview
Description
Propyl 4-hydroxy-3-methoxybenzoate: , also known as propyl vanillate, is an organic compound with the molecular formula C11H14O4. It is a derivative of vanillic acid, where the carboxyl group is esterified with a propyl group. This compound is known for its pleasant vanilla-like aroma and is used in various applications, including as a flavoring agent and in cosmetics.
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Biochemical Pathways
The biochemical pathways affected by Propyl 4-Hydroxy-3-Methoxybenzoate are not fully understood. It is likely that the compound influences multiple pathways, leading to a range of downstream effects. More detailed studies are required to map these pathways and understand their implications .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to elucidate these aspects .
Result of Action
The molecular and cellular effects of this compound’s action are not well-characterized. It is anticipated that the compound exerts its effects at the molecular level, leading to observable changes at the cellular level. The specifics of these effects are yet to be determined .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. Detailed studies are needed to understand these influences .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 4-hydroxy-3-methoxybenzoate can be synthesized through the esterification of vanillic acid with propanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of lipase-catalyzed transesterification. This method is advantageous due to its mild reaction conditions and high selectivity. The process involves the transesterification of methyl vanillate with propanol in the presence of an immobilized lipase enzyme, such as Candida antarctica lipase B (Novozym 435). The reaction is typically carried out in a solvent-free system under vacuum to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Propyl 4-hydroxy-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Propyl 4-hydroxy-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-hydroxy-3-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions, particularly esterases and lipases.
Medicine: Research has explored its potential as an antioxidant and antimicrobial agent.
Comparison with Similar Compounds
Methyl 4-hydroxy-3-methoxybenzoate (Methyl vanillate): Similar structure but with a methyl ester group instead of a propyl group.
Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate): Similar structure but with an ethyl ester group.
Butyl 4-hydroxy-3-methoxybenzoate (Butyl vanillate): Similar structure but with a butyl ester group.
Uniqueness: Propyl 4-hydroxy-3-methoxybenzoate is unique due to its specific ester group, which influences its solubility, volatility, and reactivity compared to its methyl, ethyl, and butyl counterparts. The propyl ester provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous systems .
Properties
IUPAC Name |
propyl 4-hydroxy-3-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h4-5,7,12H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLCHMMFTLXGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284108 | |
Record name | propyl 4-hydroxy-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6273-95-6 | |
Record name | Propyl 4-hydroxy-3-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6273-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl 4-hydroxy-3-methoxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006273956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6273-95-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35677 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propyl 4-hydroxy-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20284108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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